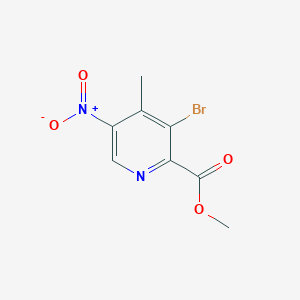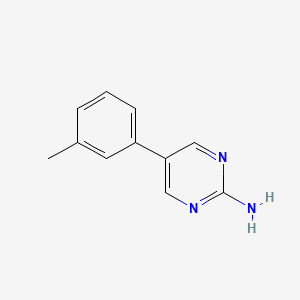
5-(m-Tolyl)pyrimidin-2-amine
Descripción general
Descripción
5-(m-Tolyl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its physical, chemical, biological, and analytical properties. It is a derivative of 2-aminopyrimidine , which is a common structural subunit in a large number of both natural products and synthetic compounds with important biological activities .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives, including this compound, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of this compound is C11H11N3 . Its average mass is 185.225 Da and its monoisotopic mass is 185.095291 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The synthesis of pyrimidine derivatives, including those similar to 5-(m-Tolyl)pyrimidin-2-amine, often involves multi-step reactions and various reagents, as demonstrated by Madkour et al. (1994) in their study on the synthesis of 5-(p-Anisyl)-2-methyl-7-(p-tolyl)-4H-pyrido[2,3-d]pyrimidin-4-one (Madkour, Salem, Abdel-Rahman, & Azab, 1994).
- Salgado et al. (2011) explored the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives using pyrimidine precursors, highlighting the versatility in synthesizing pyrimidine-based compounds (Salgado, Varela, Collazo, García, Pevarello, Alkorta, & Elguero, 2011).
Applications in Medical Chemistry
- In the field of medical chemistry, Gangjee et al. (1999) synthesized analogues of 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2, 3-d]pyrimidines, which are structurally related to this compound, to inhibit thymidylate synthase, a target in cancer therapy (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).
Bioactivity and Kinase Inhibition
- Pyrimidine derivatives, akin to this compound, have been investigated for their potential as kinase inhibitors. For example, Li et al. (2018) studied 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1), showing potential in tumor metastasis prevention (Li et al., 2018).
Novel Synthetic Methods
- Naidu and Bhuyan (2014) developed a microwave-assisted synthesis method for novel 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to this compound, demonstrating advancements in synthetic techniques (Naidu & Bhuyan, 2014).
Advanced Material Applications
- Research into pyrimidine derivatives, including this compound, has also found applications in material sciences. For instance, Yadav et al. (2015) explored the use of pyrimidine derivatives as corrosion inhibitors for mild steel in acidic medium, indicating the potential of such compounds in industrial applications (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).
Mecanismo De Acción
Target of Action
5-(m-Tolyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases.
Mode of Action
It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . They interact with the targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound interferes with these pathways, disrupting the normal functioning of these organisms and their ability to cause disease .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the severity of the diseases caused by these organisms .
Análisis Bioquímico
Biochemical Properties
5-(m-Tolyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is crucial for maintaining genome integrity, and overexpression of PLK4 has been detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially serving as an anticancer agent.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits antiproliferative activity against breast cancer cells by inhibiting PLK4, leading to cell cycle arrest and apoptosis . This compound also affects the stability and function of various cellular proteins, thereby impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G2/M phase and triggering apoptosis through caspase activation . Additionally, the compound may interact with other cellular proteins, further influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged therapeutic effects. Long-term studies have shown that it maintains its antiproliferative activity against cancer cells, with minimal degradation observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its bioavailability and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with plasma proteins, which facilitate its distribution to target tissues . The compound’s localization and accumulation in specific tissues are essential for its therapeutic effects, as it needs to reach the site of action to exert its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to effectively inhibit its target enzymes and exert its therapeutic effects.
Propiedades
IUPAC Name |
5-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHSKNKONPSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661690 | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-42-1 | |
| Record name | 5-(3-Methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile](/img/structure/B1388126.png)
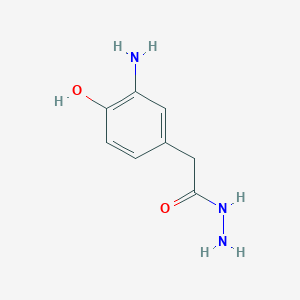

![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)
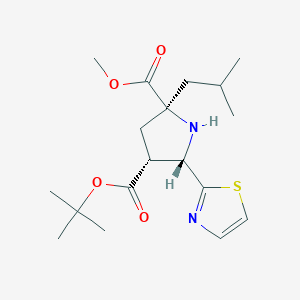


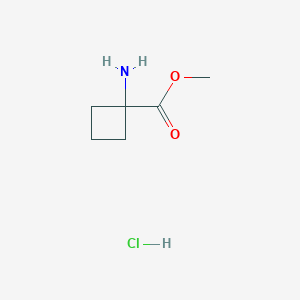
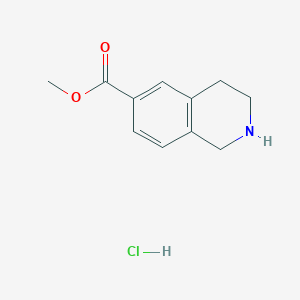

![5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1388146.png)
![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
